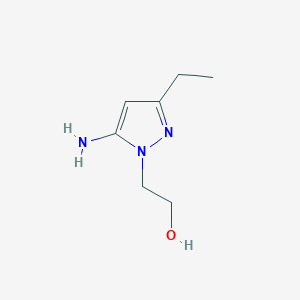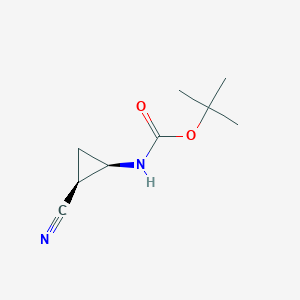
Rel-tert-butyl ((1R,2S)-2-cyanocyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl ((1R,2S)-2-cyanocyclopropyl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a cyanocyclopropyl group and a tert-butyl carbamate moiety. This compound is of interest due to its potential reactivity and the ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl ((1R,2S)-2-cyanocyclopropyl)carbamate typically involves the reaction of a cyanocyclopropyl derivative with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl ((1R,2S)-2-cyanocyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The cyanocyclopropyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Rel-tert-butyl ((1R,2S)-2-cyanocyclopropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-tert-butyl ((1R,2S)-2-cyanocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl carbamate moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Rel-tert-butyl ((1R,2S)-2-(4-hydroxyphenyl)cyclopropyl)carbamate
- Rel-tert-butyl ((1R,2S)-2-(4-aminophenyl)cyclopropyl)carbamate
- Rel-tert-butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate
Uniqueness
Rel-tert-butyl ((1R,2S)-2-cyanocyclopropyl)carbamate is unique due to the presence of the cyanocyclopropyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents on the cyclopropyl ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
1903427-21-3 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-cyanocyclopropyl]carbamate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 |
InChI Key |
QFUOUEURKHWBNS-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13324258.png)

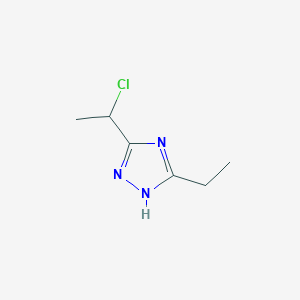

![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13324283.png)
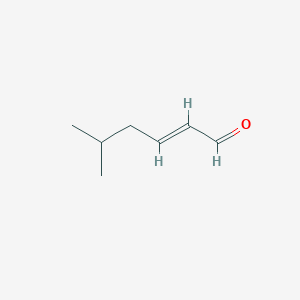
![5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B13324294.png)
![3-Propyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13324301.png)
![3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13324314.png)
![4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole](/img/structure/B13324315.png)

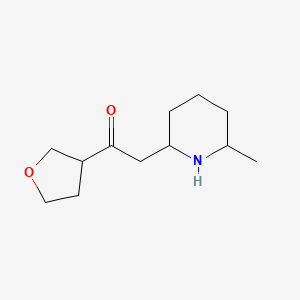
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13324325.png)
